2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-ol
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Overview
Description
EINECS 284-819-0, also known as 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol, is a chemical compound with the molecular formula C15H26O . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-tetramethylbicyclo[720]undec-5-en-3-ol involves several steps, typically starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol is scaled up using large reactors and continuous flow processes. This ensures consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol can yield ketones or carboxylic acids, while reduction can produce various alcohols .
Scientific Research Applications
2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol include other bicyclic alcohols and terpenoids, such as:
- 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-2-ol
- 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-4-ol
- 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-6-ol
Uniqueness
What sets 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol apart from similar compounds is its unique structure, which imparts specific chemical and physical properties. These properties make it particularly useful in certain applications, such as in the synthesis of complex organic molecules and in the production of fragrances and flavors .
Properties
CAS No. |
84963-18-8 |
---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(5Z)-2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol |
InChI |
InChI=1S/C15H26O/c1-10-5-7-13-12(9-15(13,3)4)11(2)14(16)8-6-10/h6,11-14,16H,5,7-9H2,1-4H3/b10-6- |
InChI Key |
AYSAWMBRFWEREX-POHAHGRESA-N |
Isomeric SMILES |
CC1C(C/C=C(\CCC2C1CC2(C)C)/C)O |
Canonical SMILES |
CC1C(CC=C(CCC2C1CC2(C)C)C)O |
Origin of Product |
United States |
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